molecular formula C10H20N2O2 B1204303 Dimethyl suberimidate CAS No. 29878-26-0

Dimethyl suberimidate

Cat. No.: B1204303
CAS No.: 29878-26-0
M. Wt: 200.28 g/mol
InChI Key: FRTGEIHSCHXMTI-UHFFFAOYSA-N
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Description

Dimethyl suberimidate (DMS) is a homobifunctional crosslinking agent that contains amine-reactive imidoester groups on both ends of an 8-atom spacer arm, with a spacer length of approximately 11.0 Å . This reagent is highly specific for primary amines, targeting the ε-amine groups of lysine residues and N-terminal α-amines, within an optimal pH range of 8 to 9 . The reaction results in the formation of amidine bonds, which retain the positive charge of the original amine at physiological pH, thereby minimizing alterations to the protein's native charge and solubility . A key application of DMS, established in foundational research, is the analysis of protein quaternary structure and subunit interaction within oligomeric proteins . By crosslinking identical protomers, DMS enables the resolution of cross-linked species with molecular weights equal to integral multiples of the protomer weight when analyzed via SDS-PAGE, allowing researchers to determine the number of subunits in an oligomer . Beyond structural studies, DMS is a valuable tool for investigating protein-protein interactions, as demonstrated in chromatin biochemistry for crosslinking histone H3 molecules within individual nucleosomes . It also serves to enhance the stability of enzymes; for instance, crosslinking with DMS has been shown to improve the pH stability of invertase and the thermal stability of cellulase . In the field of biomaterials, DMS is employed as a crosslinking agent for collagenous tissues, such as pericardium, to improve mechanical properties and reduce immunogenicity for use in bioprostheses, with studies indicating it may offer greater biocompatibility than other fixatives . The compound is water-soluble and the crosslinks formed are generally non-cleavable . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

29878-26-0

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

dimethyl octanediimidate

InChI

InChI=1S/C10H20N2O2/c1-13-9(11)7-5-3-4-6-8-10(12)14-2/h11-12H,3-8H2,1-2H3

InChI Key

FRTGEIHSCHXMTI-UHFFFAOYSA-N

SMILES

COC(=N)CCCCCCC(=N)OC

Canonical SMILES

COC(=N)CCCCCCC(=N)OC

Other CAS No.

34490-86-3

Pictograms

Irritant

Synonyms

Bismethyl Suberimidate
Dimethyl Suberimidate
Dimethylsuberimidate
Suberimidate, Bismethyl
Suberimidate, Dimethyl

Origin of Product

United States

Scientific Research Applications

Protein Cross-Linking Studies

Dimethyl suberimidate is primarily utilized for cross-linking proteins to investigate their structure and interactions. This method allows researchers to stabilize transient protein complexes and analyze their quaternary structures.

Case Study: Aspartate Transcarbamylase and Tryptophan Synthetase

In a study involving Escherichia coli proteins, this compound was used to cross-link aspartate transcarbamylase and tryptophan synthetase. The resulting cross-linked products were analyzed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), revealing distinct molecular weight species that corresponded to the oligomeric states of the proteins involved. This approach helped elucidate the differences in reactivity among various protomers within the oligomers .

This compound has been instrumental in studying nucleosome structures by facilitating cross-linking between histone proteins.

Case Study: Yeast Nucleosomes

A study focused on yeast nucleosomes employed this compound to cross-link histone H3 molecules. The cross-linking allowed researchers to analyze the symmetry and interactions within nucleosomes, providing insights into chromatin structure and function. The method demonstrated approximately 10% efficiency in forming cross-links between histones, which was crucial for understanding histone dynamics during transcription regulation .

DNA-Protein Interactions

This compound is also applied in studies examining DNA-binding proteins, enhancing our understanding of genetic regulation mechanisms.

Case Study: Oligo(dT) and DNA-Binding Subunits

Research demonstrated that this compound could specifically cross-link oligo(dT) sequences to DNA-binding subunits of helicases. This application highlighted the specificity of interactions between nucleic acids and protein complexes, crucial for understanding replication and transcription processes .

Enzyme Structure Confirmation

The compound is effective in confirming the structural integrity of enzymes through cross-linking studies.

Case Study: Dichloromethane Dehalogenase

In a study on dichloromethane dehalogenase, this compound was utilized to confirm its hexameric structure. Cross-linking provided evidence for the enzyme's oligomeric state, which is essential for its catalytic activity .

Investigating Lipoprotein Interactions

This compound has been used to explore interactions within lipoprotein complexes.

Case Study: Apo-Low Density Lipoprotein

Cross-linking studies with this compound revealed significant insights into the interactions between apolipoproteins in low-density lipoprotein particles. This research contributed to understanding lipid metabolism and cardiovascular health .

Comparison with Similar Compounds

Comparison with Similar Cross-Linking Compounds

Ethylene Glycol Bis(succinimidylsuccinate) (EGS)

  • Structure : Homobifunctional N-hydroxysuccinimide (NHS) ester with a 16.1 Å spacer.
  • Reactivity : Targets primary amines, similar to DMS.
  • Efficiency : Superior to DMS in membrane protein cross-linking (e.g., cholecystokinin receptor labeling) due to its longer spacer and NHS ester reactivity .
  • Applications : Membrane protein studies where spatial flexibility is critical .

Dimethyl Adipimidate (DMA)

  • Structure : Homobifunctional imidoester with a 6-carbon spacer.
  • Reactivity: Same amino-targeting mechanism as DMS but shorter spacer.
  • Applications: Limited to small protein oligomers or rigid interfaces .

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Structure : Carbodiimide with zero-length spacer.
  • Reactivity : Activates carboxyl groups for conjugation to amines, forming amide bonds.
  • Efficiency : Outperforms DMS in collagen cross-linking, inducing 50% weight retention after 8 hours vs. DMS’s 90% loss .
  • Applications : Preferred for carboxyl-amine cross-linking in biomaterials and small peptides .

Disuccinimidyl Suberate (DSS)

  • Structure : NHS ester with an 11.4 Å spacer.
  • Reactivity : Targets amines like DMS but with higher membrane permeability.
  • Efficiency : Generates stronger cross-links in extracellular domains compared to DMS, as seen in cholecystokinin receptor studies .
  • Applications : Cell-surface protein cross-linking .

Genipin (GP)

  • Structure : Natural bifunctional cross-linker derived from gardenia.
  • Reactivity : Reacts with primary amines via nucleophilic attack.
  • Efficiency : Slower kinetics than DMS (2 hours for collagen dissolution vs. DMS’s 8 hours) but offers biocompatibility .
  • Applications : Biomedical scaffolds requiring low cytotoxicity .

Comparative Data Table

Compound Structure Reactive Groups Spacer Length Efficiency (Context) Key Applications
Dimethyl Suberimidate Imidoester (C8) Amines 8 carbons Moderate (oligomeric proteins), Low (membrane proteins) Enzyme quaternary structure, chromatin
EGS NHS ester (C12) Amines 16.1 Å High (membrane proteins) Membrane receptors
DMA Imidoester (C6) Amines 6 carbons Low (large complexes) Small oligomers
EDC Carbodiimide Carboxyl/Amine Zero-length High (collagen) Biomaterials, peptides
DSS NHS ester (C8) Amines 11.4 Å High (extracellular) Cell-surface proteins
Genipin Iridoid glycoside Amines Variable Slow (collagen) Biocompatible scaffolds

Key Research Findings

  • DMS in Quaternary Structure Analysis: Cross-linking (Na<sup>+</sup> + K<sup>+</sup>)-ATPase with DMS revealed its dimeric structure, confirming spatial proximity of subunits . Similarly, leucine aminopeptidase cross-linking supported a hexameric "trimer of dimers" arrangement .
  • Efficiency Limitations : DMS underperformed in cross-linking cholecystokinin receptors compared to EGS/DSS, likely due to steric hindrance from its shorter spacer .
  • Biomaterial Cross-Linking : DMS was less effective than EDC in collagen stabilization, highlighting context-dependent utility .
  • Novel Derivatives: Periodate-cleavable bis(imido esters) inspired by DMS enabled reversible cross-linking, enhancing structural analysis flexibility .

Preparation Methods

Reaction Mechanism

The synthesis proceeds through a two-step aminolysis process:

  • Nitrile protonation : Suberonitrile reacts with HCl to form a protonated intermediate.

  • Methanol nucleophilic attack : Methanol displaces ammonia, generating the imidoester hydrochloride.

The overall reaction is:

\text{NC-(CH}2\text{)6-CN + 2 CH}3\text{OH + 2 HCl → CH}3\text{O-C(=NH)-(CH}2\text{)6-C(=NH)-OCH}_3\cdot 2\text{HCl}

Detailed Procedure (Davies & Stark, 1970)

ParameterSpecification
Suberonitrile 0.5 g (Aldrich Chemical Co.)
Solvent Methanol (2 mL) + anhydrous ether (15 mL)
HCl gas Passed for 30 min at 0°C
Reaction time 24 hr at 4°C
Precipitation 10 mL dry ether added
Washing Methanol-ether (1:3)
Yield 81%

Critical Notes :

  • Anhydrous conditions are essential to prevent hydrolysis of the imidoester.

  • Product stability requires storage at 4°C with desiccants.

Industrial-Scale Production Modifications

Commercial suppliers (e.g., Thermo Fisher, Sigma-Aldrich) have optimized the classical method for bulk synthesis, emphasizing reproducibility and safety.

Key Industrial Protocol (Sigma-Aldrich)

StepDetails
Scale 1 kg batches
Solvent ratio Methanol:ether = 1:4 (v/v)
HCl addition Controlled flow to maintain pH < 1
Purification Recrystallization from ethanol/water
Purity control HPLC (>98%), melting point (213–214°C)

Advancements :

  • Automated pH monitoring reduces side reactions (e.g., esterification).

  • Column chromatography replaces manual washing for higher purity.

Comparative Analysis of Synthesis Routes

The table below contrasts laboratory and industrial methods:

ParameterLaboratory MethodIndustrial Method
Reaction time 24 hr12 hr
Temperature 4°C0–5°C
Yield 81%89–92%
Purity 95% (NMR)98% (HPLC)
Key equipment Glass reactorStainless steel reactor

Trade-offs :

  • Industrial methods achieve higher yields but require specialized equipment.

  • Laboratory protocols prioritize flexibility over scalability.

Challenges and Mitigation Strategies

Common Side Reactions

  • Hydrolysis : Imidoester groups react with water, forming inactive suberamic acid.
    Solution: Strict anhydrous conditions (<50 ppm H2_2O).

  • Oligomerization : Excess HCl promotes polymerization.
    Solution: Gradual HCl addition and temperature control.

Emerging Synthetic Approaches

Solid-Phase Synthesis (CymitQuimica, 2019)

A resin-bound variant reduces purification steps:

  • Suberonitrile immobilized on silica gel.

  • Methanol/HCl vapors passed through the column.

  • DMS eluted with dichloromethane.
    Advantages : 95% purity, no solvent waste.

Microwave-Assisted Synthesis

ConditionResult
Power 300 W
Time 15 min
Yield 88%
Limitation : High equipment costs hinder scalability.

Applications Influencing Synthesis Design

  • Bioconjugation : Requires ultra-pure DMS (>99%).

  • Viral research : Endotoxin-free batches for in vivo studies .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing protein crosslinking with dimethyl suberimidate (DMS) in structural biology studies?

  • Methodological Answer : DMS reacts with primary amines (e.g., lysine residues) under alkaline conditions (pH 8–10). To optimize crosslinking:

  • Use freshly prepared DMS dissolved in a non-nucleophilic buffer (e.g., triethanolamine) to avoid hydrolysis.
  • Maintain a molar ratio of 10:1 (DMS:protein) to ensure efficient crosslinking without aggregation .
  • Validate crosslinking efficiency via SDS-PAGE or mass spectrometry to confirm inter- or intra-molecular linkages .
    • Key Consideration : Adjust reaction time (typically 30–120 minutes) based on protein stability, as prolonged exposure may denature sensitive domains.

Q. How does DMS compare to formaldehyde or BS³ in preserving protein charge during fixation for electron microscopy?

  • Methodological Answer : Unlike aldehyde-based fixatives (e.g., formaldehyde), DMS forms amidine bonds with lysine residues, retaining the net charge of proteins. This minimizes electrostatic artifacts in imaging .

  • Protocol : For microscopy, use 0.1–1% DMS in pH 8.5 buffer, followed by quenching with excess glycine. Compare results with formaldehyde-fixed samples to assess charge-related distortions .

Advanced Research Questions

Q. How can researchers resolve contradictory data on DMS-induced protein oligomerization in enzyme activity assays?

  • Methodological Answer : Contradictions often arise from variations in crosslinking density and reaction conditions.

  • Step 1 : Perform activity assays pre- and post-crosslinking using substrates of varying sizes to distinguish steric hindrance effects.
  • Step 2 : Use size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) to quantify oligomer populations and correlate with activity changes .
  • Example : In E. coli aspartate transcarbamylase studies, DMS crosslinking at low density preserved catalytic activity, whereas high-density crosslinking inhibited substrate access .

Q. What experimental strategies validate DMS crosslinking specificity in chromatin stabilization for in situ hybridization?

  • Methodological Answer : DMS stabilizes chromatin by crosslinking nuclear proteins without disrupting DNA hybridization.

  • Validation Workflow :

Treat nuclei with DMS (0.5–2 mM, pH 8.5) and expose to denaturing agents (e.g., formamide).

Hybridize with fluorescent DNA probes and quantify signal retention via flow cytometry.

Control experiments: Compare nuclei treated with zero-length crosslinkers (e.g., EDC) to confirm DMS-specific chromatin integrity .

Data Analysis & Reproducibility

Q. How should researchers document DMS crosslinking conditions to ensure reproducibility?

  • Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

  • Report exact buffer composition (e.g., 50 mM triethanolamine, pH 8.5), DMS concentration, and reaction temperature.
  • Include raw SDS-PAGE gels and SEC-MALS profiles in supplementary materials.
  • Reference established protocols from structural biology repositories (e.g., Protein Data Bank) .

Q. What statistical approaches address variability in DMS crosslinking efficiency across biological replicates?

  • Methodological Answer :

  • Use ANOVA to compare crosslinking efficiency (%) across replicates.
  • Apply bootstrapping for small sample sizes to estimate confidence intervals.
  • Example: A study on glyceraldehyde-3-phosphate dehydrogenase reported ±15% variability in dimer formation; outliers were excluded after Grubbs’ test .

Comparative Methodological Table

Parameter DMS Formaldehyde BS³
Reaction Mechanism Amidine bond (charge-neutral)Schiff base (charged)NHS-ester (charge-neutral)
Spacer Length 10.2 ÅN/A11.4 Å
Optimal pH 8–107–87–9
Applications Structural biology, microscopyHistopathologyCell-surface protein studies
Key Reference

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl suberimidate
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Reactant of Route 2
Dimethyl suberimidate

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